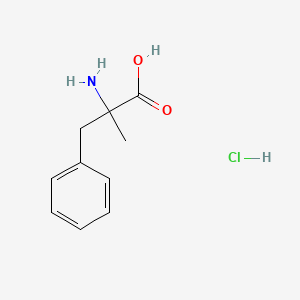

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a non-protein amino acid derivative. It is known for its potential pharmacological activities, including anti-inflammatory, antinociceptive, and antiaggregant properties . This compound is of interest in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) due to its efficacy and lower gastrointestinal toxicity compared to traditional NSAIDs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride involves several steps. One common method includes the reaction of phenylacetonitrile with methylamine, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学的研究の応用

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical synthesis.

作用機序

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

類似化合物との比較

Similar Compounds

Ibuprofen: Another 2-arylpropionic acid derivative with anti-inflammatory properties.

Ketoprofen: Known for its analgesic and anti-inflammatory effects.

Flurbiprofen: Used for its anti-inflammatory and analgesic activities.

Uniqueness

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is unique due to its lower gastrointestinal toxicity compared to other NSAIDs. This makes it a promising candidate for the development of new anti-inflammatory drugs with fewer side effects .

生物活性

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride, also known as α-Methyl-DL-phenylalanine, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential as an ergogenic dietary supplement and its influence on various physiological processes. This article explores its biological activity, including mechanisms of action, effects on metabolic pathways, and relevant case studies.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- Melting Point : 293-294°C (decomposes)

- Density : 1.158 g/cm³

- Boiling Point : 306°C at 760 mmHg

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Ergogenic Effects : This compound influences the secretion of anabolic hormones, which can enhance physical performance and recovery during exercise .

- Neurotransmitter Modulation : It has been shown to affect neurotransmitter levels, potentially impacting mood and cognitive functions .

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, such as HMG-CoA reductase, which plays a crucial role in cholesterol synthesis .

1. Ergogenic Properties

Research indicates that amino acids like 2-Amino-2-methyl-3-phenylpropanoic acid are beneficial as ergogenic aids. They can enhance endurance and reduce muscle damage during intense physical activity by modulating hormonal responses and providing fuel for muscle metabolism .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound, particularly in models of stress and neurodegeneration. Its ability to modulate neurotransmitter systems suggests a role in improving cognitive performance and mood stabilization .

3. Anti-inflammatory Activity

Preliminary findings suggest that 2-Amino-2-methyl-3-phenylpropanoic acid may exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Ergogenic Effects in Athletes

A study involving athletes demonstrated that supplementation with α-Methyl-DL-phenylalanine improved performance metrics during high-intensity exercise sessions. Participants reported reduced fatigue and enhanced recovery times compared to a placebo group .

Case Study 2: Neuroprotective Potential

In a controlled trial assessing cognitive function in older adults, subjects receiving this amino acid derivative showed significant improvements in memory recall tasks compared to those on a standard diet. The findings suggest potential applications in age-related cognitive decline .

Summary of Research Findings

特性

IUPAC Name |

2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRHZNOGXJPKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。